5-(Azetidin-1-yl)pyridazin-3-amine
Description
5-(Azetidin-1-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an azetidine ring at the 5-position and an amine group at the 3-position.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C7H10N4/c8-7-4-6(5-9-10-7)11-2-1-3-11/h4-5H,1-3H2,(H2,8,10) |
InChI Key |
GBOPIJCCUGPFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=NN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)pyridazin-3-amine typically involves the formation of the pyridazine ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can form the pyridazine ring, which can then be further functionalized to introduce the azetidine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Azetidin-1-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)pyridazin-3-amine involves its interaction with various molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases, which play a role in various physiological processes. The azetidine moiety can also interact with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on the pyridazine ring significantly impacts molecular properties. Key analogs include:
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 5-(Azetidin-1-yl)pyridazin-3-amine | Azetidin-1-yl (5), NH₂ (3) | C₇H₁₀N₄ | 150.19 | Rigid azetidine ring, amine group |
| 5-Methylpyridazin-3-amine | Methyl (5), NH₂ (3) | C₅H₇N₃ | 109.13 | Small hydrophobic methyl group |
| 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine | Fluoropyridinyl (6), NH₂ (4) | C₉H₆FN₅ | 203.17 | Halogenated pyridine, pyrimidine core |
| Patent compound (TLR7-9 antagonist) | Azetidinyl-morpholine (5) | Complex structure | ~500–600 (estimated) | Extended morpholine-azetidine hybrid |
- Azetidine vs. Methyl : The azetidine group in this compound increases molecular weight by ~41 g/mol compared to 5-Methylpyridazin-3-amine. The larger, polar azetidine ring likely improves solubility in aqueous media and enhances target engagement through hydrogen bonding, whereas the methyl group offers minimal steric hindrance and hydrophobic interactions .
Biological Activity
5-(Azetidin-1-yl)pyridazin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound is characterized by a pyridazine ring substituted with an azetidine group at the 5-position and an amine group at the 3-position. Its molecular formula is with a molecular weight of approximately . The specific arrangement of these rings suggests potential interactions with various biological targets, including enzymes and receptors.
- Hydrogen Bonding and π-π Stacking : The azetidine ring may facilitate hydrogen bonding with biomolecules, while the pyridazine ring can engage in π-π stacking interactions, enhancing its pharmacological properties .
- Enzyme Interaction : Preliminary studies indicate that this compound may interact with specific enzymes relevant to therapeutic areas such as cancer treatment and neurological disorders .
- Receptor Binding : The compound's structure allows it to potentially bind to various receptors, which could lead to significant biological responses .
Biological Activity
Research has indicated that compounds structurally similar to this compound often exhibit notable biological activities, including:
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : Compounds in this class are being investigated for their ability to inhibit tumor growth and angiogenesis.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases are being explored .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Suppression of tumor proliferation | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Study: Anticancer Activity
In a study investigating the compound's anticancer properties, researchers found that derivatives similar to this compound exhibited significant inhibition of vascular endothelial growth factor (VEGF) signaling pathways, crucial for tumor angiogenesis. The inhibition of VEGF receptor activity was linked to reduced tumor growth in xenograft models .
Neuroprotective Potential
Another area of research focuses on the neuroprotective effects of compounds with similar structural motifs. These studies suggest that such compounds may modulate neurotransmitter systems, providing therapeutic benefits in conditions like Alzheimer's disease and ADHD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
